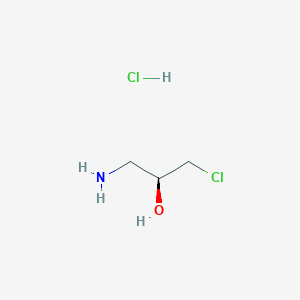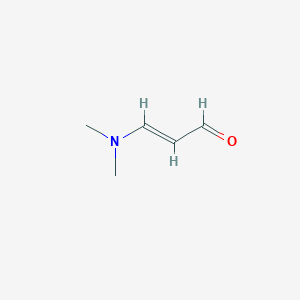
Methyl adipoyl chloride
Overview
Description
Methyl 6-chloro-6-oxohexanoate is an organic compound with the molecular formula C7H11ClO3. It is a derivative of hexanoic acid and is characterized by the presence of a chlorine atom and a ketone group on the sixth carbon of the hexanoate chain. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Mechanism of Action
Target of Action
It’s known to be used as a reagent in the synthesis of various compounds .
Mode of Action
Methyl adipoyl chloride interacts with its targets through chemical reactions. As a reagent, it participates in the formation of new bonds, contributing to the synthesis of complex molecules. The exact nature of these interactions depends on the specific reaction conditions and the other reactants involved .
Biochemical Pathways
This compound is involved in the synthesis of various compounds. For instance, it has been used in the preparation of polyester hydrochlorides and polyamides, which have potential non-linear optical characteristics . The downstream effects of these pathways depend on the specific compounds being synthesized and their subsequent roles in biological or chemical systems.
Pharmacokinetics
Its pharmacokinetic properties would be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a reagent in chemical synthesis. It contributes to the formation of new compounds with diverse properties and functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and presence of other reactants in the reaction environment. For instance, its reactivity might be enhanced or inhibited by the presence of certain catalysts or inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-6-oxohexanoate can be synthesized through several methods:
Ozonolysis of Cyclohexene: This method involves the ozonolytic cleavage of cyclohexene to produce methyl 6-oxohexanoate, which can then be chlorinated to yield methyl 6-chloro-6-oxohexanoate.
Methanolysis of ε-Caprolactone: ε-Caprolactone undergoes methanolysis followed by oxidation to produce methyl 6-chloro-6-oxohexanoate.
Reaction with Thionyl Chloride: Adipic acid monomethyl ester can be reacted with thionyl chloride to produce methyl 6-chloro-6-oxohexanoate.
Industrial Production Methods
Industrial production of methyl 6-chloro-6-oxohexanoate typically involves large-scale reactions using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: Can be reduced to form the corresponding alcohol.
Substitution: Reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reactions are often conducted in the presence of a base or acid catalyst to facilitate nucleophilic attack.
Major Products
Hydrolysis: Produces hexanoic acid and hydrochloric acid.
Reduction: Produces 6-chloro-6-hydroxyhexanoate.
Substitution: Produces various esters, amides, and thioesters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-6-oxohexanoate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biocatalysis: Employed in biocatalytic processes to produce chiral alcohols and other compounds.
Pharmaceuticals: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 6-chloro-6-oxohexanoate can be compared with other similar compounds such as:
Methyl 6-oxohexanoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Methyl 5-chloro-5-oxohexanoate: The position of the chlorine and ketone groups differs, leading to variations in reactivity and applications.
Methyl adipoyl chloride: Contains two chlorine atoms, making it more reactive and suitable for different synthetic applications.
These comparisons highlight the unique reactivity and versatility of methyl 6-chloro-6-oxohexanoate in various chemical processes.
Properties
IUPAC Name |
methyl 6-chloro-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLGIEZOMYJKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956850 | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35444-44-1 | |
| Record name | Hexanoic acid, 6-chloro-6-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35444-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035444441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloro-6-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1H-Benzo[D]Imidazol-2-Yl)Aniline](/img/structure/B57586.png)

![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)



![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)

